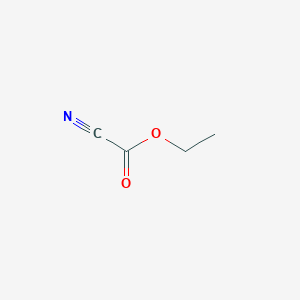
4-Iodo-3-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Iodo-3-nitroaniline and its isomeric forms, such as nitrobenzylidene-iodoanilines, involves strategic functionalization of the aniline ring to introduce both nitro and iodo groups at specific positions. The detailed structures of these compounds have been elucidated, showcasing the influence of C-H...O hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions on the molecular assembly and crystal structure of these compounds (Glidewell et al., 2002).
Molecular Structure Analysis
The molecular structure of 4-Iodo-3-nitroaniline reveals a complex interplay between its functional groups and the aromatic ring. These interactions significantly influence its crystal packing and structural stability. For instance, in isomeric forms, molecules are linked through a combination of hydrogen bonds and iodo...nitro interactions, forming chains or sheets that are further stabilized by pi...pi stacking interactions. These structural features are crucial for understanding the material's properties and behavior under different conditions (Fábry et al., 2014).
Chemical Reactions and Properties
4-Iodo-3-nitroaniline participates in various chemical reactions, leveraging its iodo and nitro functional groups. These groups can undergo substitution reactions, contributing to the compound's versatility in organic synthesis. The iodo group, in particular, makes it a valuable precursor for cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Moreover, the presence of the nitro group allows for further functional transformations, such as reduction to an amino group, offering pathways to diverse derivatives (Garden et al., 2002).
Physical Properties Analysis
The physical properties of 4-Iodo-3-nitroaniline, including its melting point, solubility, and crystalline form, are influenced by its molecular structure. The polymorphism observed in related iodo-nitroaniline compounds, for instance, highlights the impact of molecular interactions on the material's physical state and stability. These properties are essential for determining the compound's suitability for various applications, from material science to organic synthesis (Kelly et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Iodo-3-nitroaniline, such as reactivity, stability, and interaction with other molecules, are defined by its functional groups and molecular structure. The nitro group, for example, can participate in electrophilic substitution reactions, while the iodo group is a valuable site for nucleophilic attacks in coupling reactions. These properties are crucial for leveraging 4-Iodo-3-nitroaniline in synthetic chemistry to produce a wide array of functionalized compounds (Butler & Sanderson, 1975).
Applications De Recherche Scientifique
Dye Manufacturing : It serves as a starting material for preparing disperse dyes, particularly in red to blue shades, for synthetic polymer fibers (Peters & Soboyejo, 2008).
Protein Labeling : The labeled iodonitroanisole form of this compound is used as a photoactive reagent for labeling proteins like bovine serum albumin, mainly targeting epsilon-amino groups of lysine residues (Tejedor & Ballesta, 1983).
Chemotherapy Research : 4-Iodo-3-nitrobenzamide, a derivative, exhibits potential in killing tumor cells in culture. It shows no toxicity in hamsters at 200 mg/kg, indicating its promise in cancer research (Mendeleyev et al., 1995).
Pharmaceuticals and Insecticides : 4-Fluoro-3-nitroaniline, a related compound, is a novel dye intermediate with potential applications in pharmaceuticals and insecticides, among other fields (Bil, 2007).
Structural Analysis : Studies on various iodo-nitroaniline compounds have been conducted to understand the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming different structural arrangements (Garden et al., 2002; McWilliam et al., 2001).
Water Treatment : Certain nanosorbents, like γ-Al2O3-bonded-3-chloropropyltrimethoxysilane, have been found effective in removing nitro compounds like 4-nitroaniline from water, showing promise in environmental applications (Mahmoud et al., 2016).
Advanced Oxidation Processes : The hybrid advanced oxidation process (UV/ZnO/O3) with ZnO nanoparticles has shown a high removal efficiency (96%) for 4-nitroaniline under optimal conditions, highlighting its potential in wastewater treatment (Malakootian et al., 2019).
Safety And Hazards
4-Iodo-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity (single exposure) with target organs being the blood and hematopoietic system .
Propriétés
IUPAC Name |
4-iodo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZQOSCKSWUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301141 | |
| Record name | 4-Iodo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-nitroaniline | |
CAS RN |
105752-04-3 | |
| Record name | 4-Iodo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3-nitrobenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




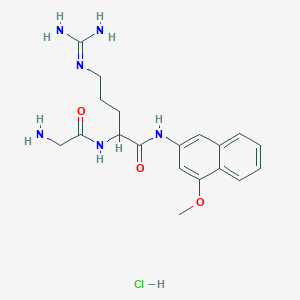
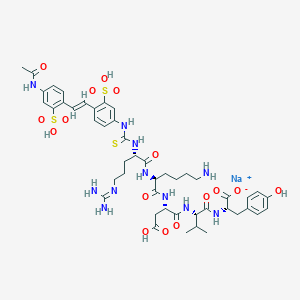

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)

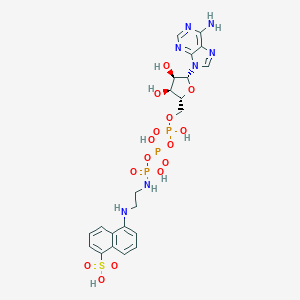

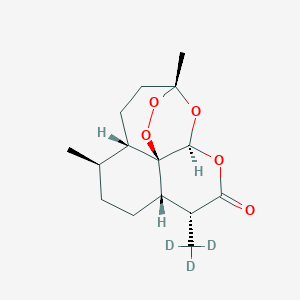
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)

